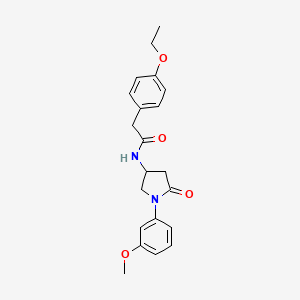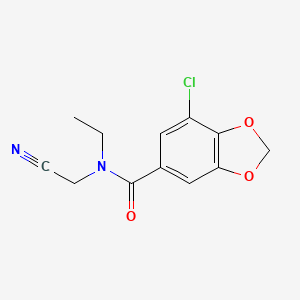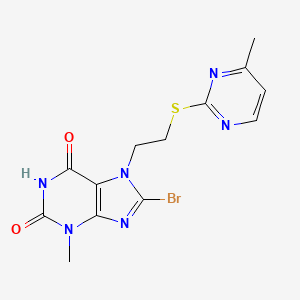
2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as opioid receptor agonism, antiallergic properties, adenosine receptor antagonism, anticancer activities, and anticonvulsant effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like amino acids, pyrrolidine, and aromatic compounds. For instance, the synthesis of kappa-opioid agonists involved the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents . Similarly, the synthesis of antiallergic agents involved indolization under Fischer conditions followed by amidification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes a pyrrolidine ring, which is a five-membered lactam structure, as well as various substituents like methoxyphenyl groups that can significantly influence the biological activity . The spatial arrangement of these substituents, as well as the stereochemistry of the molecule, can be crucial for the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, ethers, and aromatic rings. These functionalities can undergo reactions such as N-alkylation, acylation, and electrophilic aromatic substitution, which are common in the modification of pharmacophores to enhance biological activity or alter pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of methoxy and ethoxy groups can increase the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes such as the blood-brain barrier . The crystal structure and intermolecular interactions, such as hydrogen bonding, can also affect the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Novel palladium(0)-catalyzed cyclization techniques have been developed for synthesizing 3,4-disubstituted pyrrolidin-2-ones, demonstrating the utility of stabilized acetamide enolate anions for intramolecular C-C bond formation, leading to gamma-lactams with significant diastereoselection (Giambastiani et al., 1998).
- A convenient approach using Mn(III) mediated intramolecular cyclisation of N-(2-alken-1-yl)amides has been explored for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, offering a pathway to synthesize biologically active amino acids (Galeazzi et al., 1996).
Enzyme Inhibition and Biological Activities
- Protein tyrosine phosphatase 1B (PTP1B) inhibitors based on 2-(4-methoxyphenyl)ethyl]acetamide derivatives have been synthesized, showing promising IC(50) values and correlating well with docking studies for antidiabetic activity (Saxena et al., 2009).
- The chemical synthesis and biological activities of 5-deazaaminopterin analogues, including those bearing substituent(s) at the 5- and/or 7-position(s), have been investigated, highlighting the potential of these compounds in the context of antimalarial and anticancer applications (Su et al., 1988).
Molecular Docking and Pharmacological Properties
- New 3,4,5-trisubstituted-1,2,4-triazole analogues have been synthesized, demonstrating significant enzyme inhibitory activities against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with compound 8g showing notable activity. SAR studies and molecular docking have provided insights into the binding modes of these compounds (Virk et al., 2018).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-9-7-15(8-10-18)11-20(24)22-16-12-21(25)23(14-16)17-5-4-6-19(13-17)26-2/h4-10,13,16H,3,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHEOPVNWDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)


![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)